molecular formula C7H5Cl2NO B1594865 2,3-Dichlorobenzaldoxime CAS No. 4414-54-4

2,3-Dichlorobenzaldoxime

Cat. No. B1594865
CAS RN: 4414-54-4
M. Wt: 190.02 g/mol
InChI Key: UDEADLUKAYYZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobenzaldoxime is a chemical compound with the CAS Number: 4414-54-4 . It is also known as 2,3-Dichlorobenzaldehyde oxime . The compound is typically stored at ambient temperature and is a solid in its physical form .


Molecular Structure Analysis

The molecular weight of 2,3-Dichlorobenzaldoxime is 190.03 . The InChI code for the compound is 1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3H,4H2 .


Physical And Chemical Properties Analysis

2,3-Dichlorobenzaldoxime has a boiling point of 127-129°C . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

2,3-Dichlorobenzaldoxime is utilized in organic synthesis as a precursor for various chemical reactions. Its dichloro and oxime functional groups make it a versatile compound for synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 2,3-Dichlorobenzaldoxime can be employed as a standard or reagent. Its unique structure allows for the development of analytical methods that can be used to detect and quantify substances in complex mixtures, enhancing the accuracy of analytical results .

Pharmaceutical Development

This compound plays a role in pharmaceutical development, particularly in the early stages of drug discovery. It can be used to create molecular frameworks that are further modified to enhance biological activity and pharmacokinetic properties .

Environmental Studies

2,3-Dichlorobenzaldoxime may be used in environmental studies to understand the behavior of chlorinated organic compounds in ecosystems. Research can focus on its degradation products, their persistence, and potential ecological impacts .

Industrial Processes

In industrial processes, 2,3-Dichlorobenzaldoxime can be involved in the synthesis of dyes, pigments, and other chemicals. Its reactivity with various agents can lead to the production of materials with specific properties required for industrial applications .

Agricultural Research

The compound’s derivatives could be explored for their potential use in agricultural research. They might serve as intermediates in creating new pesticides or herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 hazard classification . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(NE)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEADLUKAYYZNF-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4414-54-4
Record name N-[(2,3-dichlorophenyl)methylidene]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichlorobenzaldoxime
Reactant of Route 2
2,3-Dichlorobenzaldoxime
Reactant of Route 3
Reactant of Route 3
2,3-Dichlorobenzaldoxime
Reactant of Route 4
2,3-Dichlorobenzaldoxime
Reactant of Route 5
Reactant of Route 5
2,3-Dichlorobenzaldoxime
Reactant of Route 6
2,3-Dichlorobenzaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.